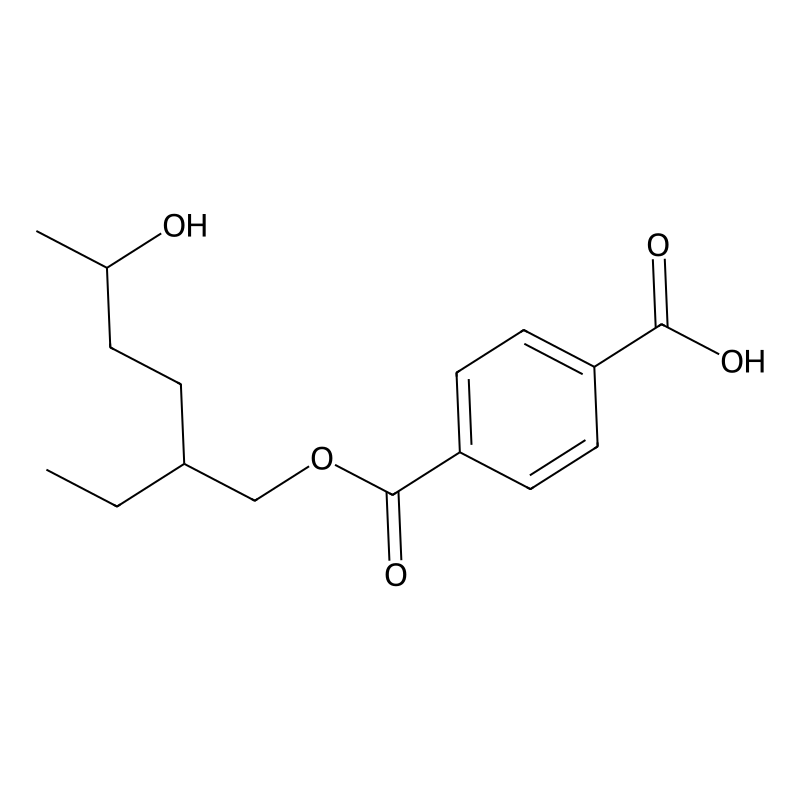

Mono-2-ethylHydroxyhexylTerephthalate(MEHHTP)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mono-2-ethylhydroxyhexyl terephthalate is a monoester compound derived from the hydrolysis of di-2-ethylhexyl terephthalate, a commonly used plasticizer. This compound is characterized by its unique structure, which includes a hydroxyl group and a terephthalate moiety. It is primarily recognized as a metabolite of di-2-ethylhexyl terephthalate, and its presence has been detected in human biological samples, indicating its significance in toxicological studies related to plasticizers .

Mono-2-ethylhydroxyhexyl terephthalate undergoes various metabolic transformations. In vitro studies have shown that it can be formed from the hydrolysis of di-2-ethylhexyl terephthalate, which itself is metabolized into several products, including terephthalic acid and other monoesters . The metabolic pathway typically involves ester hydrolysis followed by oxidation reactions, leading to additional metabolites such as mono-2-ethyl-5-carboxypentyl terephthalate and mono-2-ethyl-5-hydroxyhexyl terephthalate .

The synthesis of mono-2-ethylhydroxyhexyl terephthalate can be achieved through several methods:

- Hydrolysis of Di-2-Ethylhexyl Terephthalate: This method involves the treatment of di-2-ethylhexyl terephthalate with water in the presence of acidic or basic catalysts, leading to the formation of monoesters.

- Oxidation Reactions: Further oxidation of the hydrolyzed products can yield various metabolites, including mono-2-ethylhydroxyhexyl terephthalate.

- Chemical Synthesis: Laboratory synthesis can also be performed using specific reagents to create the compound directly from simpler precursors .

Mono-2-ethylhydroxyhexyl terephthalate is primarily studied for its role as a metabolite in toxicological assessments related to plasticizers. Its detection in biological samples makes it relevant for biomonitoring studies aimed at understanding human exposure to plasticizers and their potential health effects. Additionally, due to its structural similarities with other esters, it may have applications in material science and polymer chemistry as a component in developing new plasticizer formulations .

Interaction studies have focused on the binding affinity of mono-2-ethylhydroxyhexyl terephthalate to thyroid hormone receptors. In silico docking studies suggest that its molecular conformation allows it to fit into receptor binding sites similarly to natural thyroid hormones, albeit with different interaction profiles due to the presence of the hydroxyl group. These interactions may influence thyroid hormone signaling pathways, which are crucial for metabolic regulation .

Mono-2-ethylhydroxyhexyl terephthalate shares structural similarities with several other compounds, particularly those derived from phthalates and terephthalates. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Di-2-Ethylhexyl Terephthalate | Diester with two 2-ethylhexyl groups | Common plasticizer with significant toxicity |

| Mono-2-Ethylhexyl Terephthalate | Monoester with one 2-ethylhexyl group | Less toxic than diesters; serves as a metabolite |

| Mono-2-Ethylcarboxypentyl Terephthalate | Contains a carboxylic acid group | More polar; potential for different biological activity |

| Mono-2-Ethylhydroxyhexyl Phthalate | Hydroxylated phthalate monoester | Similar metabolic pathway but different receptor interactions |

| Mono-2-Ethylcarboxybutyl Terephthalate | Contains a carboxylic acid group with butyl side chain | Potentially different toxicological profile |

Mono-2-ethylhydroxyhexyl terephthalate is unique due to its specific hydroxyl group, which influences both its metabolic pathways and biological interactions compared to other similar compounds. Its lower toxicity profile makes it an important subject for further research in environmental health and safety assessments related to plasticizer exposure .